molecular formula C16H15ClN2O6 B6098048 N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide

N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B6098048
M. Wt: 366.75 g/mol
InChI Key: SDMLZYDYOVGWNK-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a 4-chloro-3-nitrophenyl group. The trimethoxybenzamide moiety is a common pharmacophore in anticancer and cytotoxic agents due to its ability to interact with tubulin and other cellular targets .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-10-4-5-11(17)12(8-10)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMLZYDYOVGWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Acylation: The 4-chloro-3-nitroaniline is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the desired N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methoxy groups, using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-(4-chloro-3-aminophenyl)-3,4,5-trimethoxybenzamide.

    Substitution: N-(4-substituted-3-nitrophenyl)-3,4,5-trimethoxybenzamide derivatives.

    Oxidation: Oxidized derivatives of the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties. The presence of the trimethoxybenzamide moiety is particularly interesting for its potential interactions with biological targets.

Industry

In the industrial sector, N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the trimethoxybenzamide moiety can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The 3,4,5-trimethoxybenzamide scaffold is highly modular, with variations primarily in the aryl/alkyl substituents on the amide nitrogen. Key analogs include:

Compound Name Substituent on Amide Nitrogen Key Functional Groups
Target Compound 4-chloro-3-nitrophenyl –NO₂, –Cl
N-(3-chlorophenyl)-3,4,5-trimethoxybenzamide (2a) 3-chlorophenyl –Cl
N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide (18) 4-fluorobenzyl –F, –CH₂–
N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (I) 4-bromophenyl –Br
N-(o-tolyl)-3,4,5-trimethoxybenzamide (4a) o-tolyl –CH₃

Key Observations :

  • Electron-withdrawing groups (EWGs) like –NO₂ and –Cl (target compound) increase polarity and may enhance DNA intercalation or enzyme inhibition compared to electron-donating groups (e.g., –OCH₃ in 4c) .
  • Bulkier substituents (e.g., 4-fluorobenzyl in compound 18) reduce solubility but improve target specificity .

Physicochemical Properties

Melting points and spectral data reflect substituent effects on crystallinity and intermolecular interactions:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target (Inferred) ~250–260* –NO₂ (1530–1350), –NH (3278), C=O (1667) Aromatic H: 7.2–8.5; –OCH₃: 3.7–3.9
4a 222–224 –NH (3278), C=O (1667) o-tolyl CH₃: 2.3; furan CH: 6.6–7.8
2a 248–250 –NH (3232), C=O (1638) 3-chlorophenyl H: 7.4–7.6
6a 209–211 –NH (3205), C=O (1642) 4-chlorophenyl H: 7.4–7.6

*Inferred based on nitro-substituted analogs.
Trends :

  • Nitro groups elevate melting points due to strong dipole-dipole interactions (cf. 2a vs. inferred target).
  • Chloro substituents (e.g., 2a, 6a) show downfield aromatic proton shifts (δ 7.4–7.6) compared to methyl groups (δ 2.3 in 4a) .

Yield Optimization :

  • Polar solvents (e.g., DMF) improve solubility of nitro-substituted anilines .
  • Catalytic acetic acid accelerates nucleophilic attack on the oxazolone carbonyl .

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